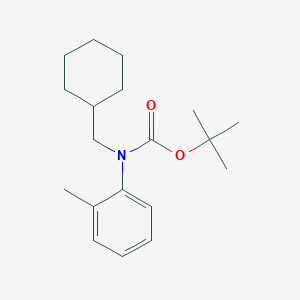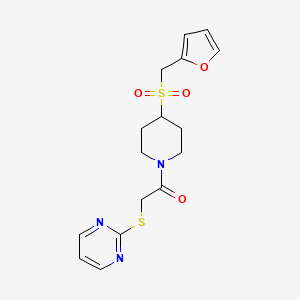
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dinitrophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetohydrazide, commonly known as DTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTZ is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Cytotoxic Activity : N'-(2,4-dinitrophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetohydrazide and its derivatives have been synthesized for evaluation of cytotoxic activities against specific cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).
Antimicrobial Activity : Certain derivatives of this compound have been studied for their potential antimicrobial properties against various bacteria, mycobacteria, and fungi. Notably, some derivatives exhibited significant activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Anticancer Properties : The derivatives have also been investigated for their anticancer properties, demonstrating significant activities against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).
Pharmaceutical Applications
- Aldose Reductase Inhibition : Some derivatives of this compound are potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. These compounds show promise as therapeutic agents for conditions related to diabetes (Kučerová-Chlupáčová et al., 2020).
Chemical Properties and Synthesis
Chemical Synthesis : The compound has been synthesized through various chemical reactions, providing a basis for further modifications and derivations for specific applications (Nguyen et al., 2022).
Structure-Activity Relationships : Studies have explored the relationship between molecular properties and antimicrobial activity in these compounds, which is crucial for designing more effective derivatives (Incerti et al., 2017).
properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O6S2/c17-9(4-14-10(18)5-24-11(14)23)13-12-7-2-1-6(15(19)20)3-8(7)16(21)22/h1-3,12H,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANHNUHPXZBOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)


